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molecular formula C12H15F3N2O B3053027 3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline CAS No. 503160-35-8

3-(Morpholin-4-ylmethyl)-5-(trifluoromethyl)aniline

Cat. No. B3053027
M. Wt: 260.26 g/mol
InChI Key: ACGSZKYXDSPURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666879B2

Procedure details

Dissolve (3-amino-5-trifluoromethyl-phenyl)-morpholin-4-yl-methanone (1.2 g, 4.3 mmol) in THF and dropwise and add BH3-Me2S solution (6.5 mL, 13.1 mmol, 2M in THF). Stir at room temperature for 3 hours. Add another portion of BH3-Me2S solution (2.2 mL, 4.3 mmol, 2M in THF) and heat at 65° C. for 1.5 hours under nitrogen. Cool to room temperature and quench carefully with dropwise addition of 1 N HCl:water 1:1 (8 mL), stir for 30-60 minutes. Extract by EtOAc and wash with saturated aqueous NaHCO3 and aqueous saturated sodium chloride. Purification by silica gel column chromatography with gradient from 100% DCM to 6% MeOH in DCM to 5% (2N NH3 in MeOH)/in DCM, yielding the title compound (600 mg, 54% yield). LCMS (ES), m/z 261 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
BH3-Me2S
Quantity
6.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
BH3-Me2S
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:12]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=O)[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1>C1COCC1>[N:14]1([CH2:12][C:4]2[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([C:8]([F:9])([F:11])[F:10])[CH:5]=2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)C(=O)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
BH3-Me2S
Quantity
6.5 mL
Type
reactant
Smiles
Step Three
Name
BH3-Me2S
Quantity
2.2 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat at 65° C. for 1.5 hours under nitrogen
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
CUSTOM
Type
CUSTOM
Details
quench carefully with dropwise addition of 1 N HCl:water 1:1 (8 mL)
STIRRING
Type
STIRRING
Details
stir for 30-60 minutes
Duration
45 (± 15) min
EXTRACTION
Type
EXTRACTION
Details
Extract by EtOAc
WASH
Type
WASH
Details
wash with saturated aqueous NaHCO3 and aqueous saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography with gradient from 100% DCM to 6% MeOH in DCM to 5% (2N NH3 in MeOH)/in DCM

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(CCOCC1)CC=1C=C(C=C(C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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